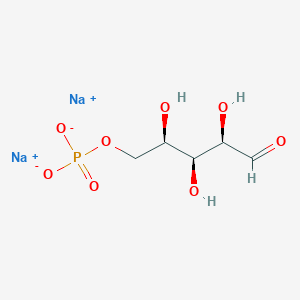
3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a naphthoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids, including this compound, often involve similar protection strategies but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid can undergo various types of chemical reactions, including:
Oxidation: The naphthoic acid moiety can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Naphthoic acid derivatives with higher oxidation states.
Reduction: Naphthyl alcohol derivatives.
Substitution: Free amine derivatives after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is unique due to its naphthoic acid backbone, which imparts distinct electronic and steric properties compared to other Boc-protected amino acids. This uniqueness makes it particularly valuable in the synthesis of naphthalene-based compounds and in studies involving aromatic systems.
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-11-8-10-6-4-5-7-12(10)13(9-11)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
LBEIGGCFLMQLGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)








![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)

![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
